Signal Enhancer Hikari: A Technical Guide to Enhanced Immunodetection
Signal Enhancer Hikari: A Technical Guide to Enhanced Immunodetection
For Researchers, Scientists, and Drug Development Professionals
Abstract
Signal Enhancer Hikari is a line of specialized reagents developed to address common challenges of low sensitivity and high background in immunoassays. By serving as a diluent for primary and secondary antibodies, this technology facilitates a significant increase in signal intensity while minimizing non-specific binding. This guide provides a comprehensive overview of Signal Enhancer Hikari, its mechanism of action, quantitative performance data, and detailed experimental protocols for its application in key immunoassays such as Western blotting and immunohistochemistry. Furthermore, it illustrates the utility of this reagent in the context of complex biological signaling pathways, providing researchers with a tool to generate more robust and reliable data.
Core Technology and Mechanism of Action
Signal Enhancer Hikari is an antibody diluent solution designed to replace conventional diluents like Phosphate-Buffered Saline (PBS) and Tris-Buffered Saline (TBS).[1][2] Its formulation is engineered to enhance the antigen-antibody reaction, which can lead to a several-fold to over a tenfold increase in signal intensity.[3][4] The reagent is particularly effective for the detection of low-abundance or weakly immunoreactive proteins.[1][3]
While the precise proprietary composition is not publicly disclosed, the principle behind Signal Enhancer Hikari lies in its ability to create an optimal chemical environment for antigen-antibody binding. This environment is thought to:
-
Promote Specific Binding: By stabilizing the antibody and antigen structures, it increases the affinity and specificity of their interaction.[5]
-
Reduce Non-Specific Binding: The solution contains components that block non-specific binding sites on the membrane or tissue, thereby lowering background noise and improving the signal-to-noise ratio.[6][7]
-
Enhance Analyte Accessibility: It may alter the conformation of the target protein or the antibody to better expose the epitope or the paratope, respectively.
The product line includes formulations tailored for specific applications, primarily "Signal Enhancer HIKARI for Immunostain" and "Signal Enhancer HIKARI for Western Blotting and ELISA".[3][8] The "Immunostain" version comes in two solutions (A and B), and preliminary testing is recommended to determine the optimal solution for a specific antigen-antibody pair.[9] The "Western Blotting and ELISA" version also utilizes a two-solution system: Solution A for diluting the primary antibody and Solution B for the secondary antibody.[6]
The fundamental workflow of using Signal Enhancer Hikari does not require additional steps beyond substituting it for the standard antibody diluent.[1]
Quantitative Performance Data
The enhancement provided by Signal Enhancer Hikari is dependent on the specific antibody, antigen, and assay conditions. However, both manufacturer-provided data and independent studies demonstrate significant improvements in detection sensitivity.
Table 1: Western Blotting Performance
| Target Protein | Antibody Dilution (Primary) | Antibody Dilution (Secondary) | Sample Type | Detection Method | Result with Conventional Diluent (PBS-T/TBS-T) | Result with Signal Enhancer Hikari | Reference |
| Rac1 | 1:1,000 (Anti-Rac1) | 1:2,500 (Anti-Mouse IgG-HRP) | Rat cortical primary neuron | ECL | No signal detected | Clear, strong signal | [2][7] |
| pJNK | 1:1,000 (Anti-pJNK) | 1:5,000 (Anti-Rabbit IgG-HRP) | Mouse Embryonic Fibroblast (MEF) | SuperSignal West Pico | Weak signal with high background | Clear signal enhancement and background suppression | [2][7] |
| EGF Receptor | 1:1,000 | 1:50,000 | Not Specified | HRP | Lower signal intensity | Higher signal intensity compared to tTBS & competitors | [2] |
Experimental Protocols
The following are detailed methodologies for the application of Signal Enhancer Hikari in common immunoassays.
Western Blotting Protocol
This protocol outlines the use of "Signal Enhancer HIKARI for Western Blotting and ELISA".
-
Protein Separation and Transfer: Separate protein samples by SDS-PAGE and transfer them to a nitrocellulose or PVDF membrane.[1]
-
Blocking: Block the membrane with a suitable blocking agent (e.g., 5% skim milk or BSA in TBS-T) for 1 hour at room temperature.[1]
-
Primary Antibody Incubation:
-
Dilute the primary antibody with Signal Enhancer HIKARI Solution A .[1] The optimal dilution should be determined, but it is often possible to use a higher dilution factor than with conventional diluents.
-
Incubate the membrane with the diluted primary antibody for 1 hour at room temperature with gentle agitation.[1]
-
-
Washing: Wash the membrane three times for 5-10 minutes each with TBS-T or PBS-T.[1]
-
Secondary Antibody Incubation:
-
Final Washing: Wash the membrane three times for 5-10 minutes each with TBS-T or PBS-T.[1]
-
Detection: Proceed with the detection using an appropriate chemiluminescent substrate (e.g., ECL).[7]
Immunohistochemistry (IHC) Protocol for Paraffin-Embedded Sections
This protocol details the use of "Signal Enhancer HIKARI for Immunostain".
-
Deparaffinization and Rehydration: Deparaffinize tissue sections in xylene and rehydrate through a graded series of ethanol (B145695) to water.[4]
-
Antigen Retrieval: If required, perform heat-induced or enzymatic antigen retrieval to unmask the epitope.[4]
-
Blocking: Block endogenous peroxidase activity if necessary. Block non-specific binding with a suitable blocking reagent for 1 hour at room temperature.[4]
-
Primary Antibody Incubation:
-
Dilute the primary antibody with either Signal Enhancer HIKARI for Immunostain Solution A or B . It is crucial to test both solutions to determine the one that provides the best signal-to-noise ratio for the specific antigen and antibody.[4][9]
-
Apply the diluted primary antibody to the tissue section and incubate for 1 hour at room temperature or overnight at 4°C.[4]
-
-
Washing: Wash the slides three times for 5 minutes each with PBS.[4]
-
Secondary Antibody Incubation:
-
Dilute the secondary antibody using the same Signal Enhancer HIKARI solution (A or B) that was used for the primary antibody. Optimal concentrations for the secondary antibody may be lower than with conventional methods.[4]
-
Apply the diluted secondary antibody and incubate for 1 hour at room temperature.[4]
-
-
Final Washing: Wash the slides three times for 5 minutes each with PBS.[4]
-
Detection and Visualization: Proceed with the appropriate detection system (e.g., DAB for colorimetric detection or a fluorophore for immunofluorescence) and counterstain if desired.[7][9]
Visualization of Experimental Workflows and Signaling Pathways
Signal Enhancer Hikari facilitates the study of complex cellular signaling by enabling the clear detection of key protein targets that might otherwise be undetectable.
Experimental Workflows
Application in Signaling Pathway Analysis
The enhanced detection of phosphoproteins and low-abundance transcription factors is critical for elucidating signaling pathways. For example, the detection of phosphorylated JNK (pJNK), a key component of the MAPK signaling pathway, was significantly improved using Signal Enhancer Hikari.[7]
Conclusion
Signal Enhancer Hikari offers a significant methodological improvement for immunoassays by enhancing signal strength and reducing background noise. Its simple integration into existing protocols for applications like Western blotting and immunohistochemistry allows for more sensitive and reliable detection of proteins, including those that are of low abundance or have poor immunoreactivity. For researchers in drug development and life sciences, this translates to higher quality data, conservation of precious antibody stocks through higher dilution factors, and the potential to validate targets that were previously difficult to detect.
References
- 1. genoprice.com [genoprice.com]
- 2. Nacalai USA, Inc. | Product | Signal Enhancer HIKARI [nacalaiusa.com]
- 3. nacalaiusa.com [nacalaiusa.com]
- 4. nacalai.com [nacalai.com]
- 5. Buy Signal Enhancer Hikari [smolecule.com]
- 6. Signal Enhancer HIKARI for Western Blotting and ELISAï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
- 7. nacalai.com [nacalai.com]
- 8. Nacalai USA, Inc. | Product | Antibody Diluent: Signal Enhancer HIKARI for Immunostain [nacalaiusa.com]
- 9. Signal Enhancer HIKARI for Immunostainï½Productsï½NACALAI TESQUE, INC. [nacalai.com]
